molecular formula C12H21N3O2 B528529 3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate

3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate

Cat. No.: B528529
M. Wt: 239.31 g/mol
InChI Key: RYXCISICOBRNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate is a compound that features a unique combination of a carbamate group and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and catalysts would be critical to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the carbamate group can interact with enzymes, potentially inhibiting their activity by forming stable complexes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, used widely in pharmaceuticals and agrochemicals.

    Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.

    Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness

3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate is unique due to the presence of both a carbamate group and an imidazole ring. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form stable complexes with enzymes and metal ions makes it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)8-14-11(16)17-6-4-5-10-7-13-9-15-10/h7,9H,4-6,8H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

RYXCISICOBRNIT-UHFFFAOYSA-N

SMILES

O=C(NCC(C)(C)C)OCCCC1=CNC=N1

Canonical SMILES

CC(C)(C)CNC(=O)OCCCC1=CN=CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FUB-475, FUB475, FUB 475

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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